2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE
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Overview
Description
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with ethoxymethyl and imino groups, and an ethanone moiety attached to an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the ethoxymethyl and imino groups. The final step involves the attachment of the iodophenyl ethanone moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(methoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)-1-(4-iodophenyl)ethanone
- 2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)-1-(4-bromophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE is unique due to the presence of the ethoxymethyl group and the iodophenyl moiety
Properties
Molecular Formula |
C16H18IN3O2 |
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Molecular Weight |
411.24g/mol |
IUPAC Name |
2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C16H18IN3O2/c1-3-22-10-13-8-20(11(2)19-16(13)18)9-15(21)12-4-6-14(17)7-5-12/h4-8,18H,3,9-10H2,1-2H3 |
InChI Key |
SOSGCJPBOWKXPJ-UHFFFAOYSA-N |
SMILES |
CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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